Posaconazole

Overview

Description

Posaconazole is a second-generation triazole antifungal agent approved for the prophylaxis and treatment of invasive fungal infections (IFIs) in immunocompromised patients, including those with hematologic malignancies, hematopoietic stem cell transplant (HSCT) recipients, and individuals with chronic granulomatous disease . It inhibits ergosterol biosynthesis by blocking lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme critical for fungal cell membrane integrity. This compound demonstrates broad-spectrum activity against Aspergillus spp., Candida spp. (including fluconazole-resistant strains), Mucorales, and endemic fungi .

Pharmacokinetically, this compound exhibits formulation-dependent bioavailability. The oral suspension requires administration with food or nutritional supplements to optimize absorption, whereas the delayed-release tablet and intravenous formulations offer improved bioavailability and reduced pharmacokinetic variability . Therapeutic drug monitoring (TDM) is recommended due to its variable absorption and narrow therapeutic index, with target trough concentrations ≥0.7 µg/mL for prophylaxis and ≥1.0 µg/mL for treatment .

Preparation Methods

Chemical Synthesis and Stereochemical Control

Convergent Synthesis via Chiral Hydrazine Intermediates

The most widely reported synthesis employs a convergent strategy coupling two advanced intermediates:

-

Chiral hydrazine 107 : Synthesized from lactam 105 via Red-Al reduction to (S)-2-benzyloxy propanal 106 (94% yield), followed by formyl hydrazine condensation (81% yield) . Diastereoselectivity improves from 94:6 to 99:1 (S,S:S,R) when the formyl group is protected as a TBDMS ether before ethyl magnesium bromide addition .

-

Phenyl carbamate 104 : Reacts with hydrazine 109 at 75–85°C for 12–24 hours, followed by cyclization at 100–110°C to form benzyloxy triazolone 108 . Final deprotection using 5% Pd/C and formic acid yields this compound in 80% overall yield .

This route emphasizes stereochemical fidelity, critical given this compound’s four chiral centers . Modifications like fluorine substitution at C2 and a tetrahydrofuran ring enhance antifungal activity compared to earlier triazoles .

Three-Step Enantioselective Synthesis

Regulatory filings describe a streamlined three-step synthesis (Figure 1):

Micronization (particle size <10 µm) follows synthesis to enhance dissolution, as this compound’s aqueous solubility is <1 µg/mL .

Large-Scale Production Optimizations

Hydrogenation Debenzylation Method

CN106366076A patents a high-yield industrial process:

-

Conditions : 0.1 MPa H₂, 10% Pd/C catalyst (0.08:1 catalyst:substrate ratio), 0–5°C .

-

Reaction : Formula II → this compound via hydrogenolysis (90.1% yield, 98.56% HPLC purity) .

-

Advantages : Shorter reaction time (2–3 hours vs. 40 hours in prior methods), eliminated column chromatography, and reduced solvent use .

Comparative analysis reveals this method’s superiority over hydrobromic acid-based routes, which suffer from low yields (75%) and cumbersome purification .

Alternative Industrial Routes

WO2009141837A2 discloses a condensation-deprotection strategy:

-

Condensation : Toluene-4-sulfonic acid derivative + SEM-protected triazolone with DBU in THF (78% yield) .

-

Deprotection : Pd/C-formic acid or aqueous HBr removes benzyl groups (82% yield) .

This method avoids toxic reagents but requires strict temperature control (<40°C) to prevent epimerization .

Formulation Strategies for Oral Suspension

Low-Pressure Granulation

CN105030668A outlines a suspension formulation avoiding energy-intensive milling:

-

Components : this compound (4% w/w), Tween-80 (2%), simethicone (0.2%), maltose syrup (15%) .

-

Process :

This method achieves D90 particle size <20 µm without jet milling, reducing production costs by 40% .

Stability Considerations

Accelerated stability studies (40°C/75% RH) show:

-

Degradation : <2% over 6 months, primarily via oxidation at the triazole ring .

-

Excipient Role : Maltose syrup inhibits crystallization, maintaining supersaturation >8 hours in simulated gastric fluid .

Quality Control and Polymorphism Management

Polymorphic Forms

This compound exists in three polymorphs, with Form I preferred for bioavailability :

Synthetic protocols incorporate in-line Raman spectroscopy to monitor crystal form during micronization .

Regulatory Specifications

EMA guidelines mandate:

Batch data from 2015–2025 show consistent compliance, with no batches rejected for polymorphic deviations .

Chemical Reactions Analysis

Posaconazole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include strong alkalis, sulfonylation reagents, and organic alkalis . The major products formed from these reactions are intermediates that lead to the final this compound compound .

Scientific Research Applications

Pharmacological Properties

Posaconazole exhibits a wide range of antifungal activity against yeasts and filamentous fungi. It is particularly effective against:

- Aspergillus species : Including Aspergillus fumigatus, which is notorious for causing invasive aspergillosis.

- Candida species : Effective against various Candida strains, including those resistant to fluconazole.

- Zygomycetes : Unique among oral antifungals for its activity against these fungi, which cause mucormycosis.

The compound is available in both oral suspension and enteric-coated tablet forms, with the enteric-coated formulation providing better bioavailability and pharmacokinetics than the suspension .

Treatment of Invasive Fungal Infections

This compound has been utilized in various clinical scenarios:

- Salvage Therapy : In a study involving 107 patients with invasive aspergillosis who had failed other treatments, this compound demonstrated significant efficacy as a salvage therapy .

- Mucosal Candidiasis : It has shown effectiveness in treating oropharyngeal candidiasis (OPC) in patients with advanced HIV. A randomized trial indicated comparable efficacy to fluconazole, with a higher sustained mycological cure rate .

Prophylaxis in High-Risk Populations

This compound is also used for prophylaxis against IFIs in high-risk groups such as:

- Patients undergoing hematopoietic stem cell transplantation.

- Individuals with prolonged neutropenia due to chemotherapy.

In these populations, this compound has been associated with reduced rates of invasive aspergillosis and candidiasis .

Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring is crucial for optimizing this compound therapy due to its variable absorption and pharmacokinetics. Studies suggest that:

- Early TDM Implementation : Monitoring this compound levels can significantly enhance clinical outcomes by adjusting doses to achieve therapeutic concentrations .

- Cost-Effectiveness : TDM can lead to cost savings by preventing breakthrough infections through timely dose adjustments .

Case Studies

Several case studies highlight the successful application of this compound in diverse clinical settings:

- Case of Mucormycosis : A patient with refractory mucormycosis treated with this compound showed significant improvement after failing conventional therapies .

- Cerebral Aspergillosis : this compound was effective in a case where traditional antifungal treatments were inadequate, demonstrating its ability to penetrate the central nervous system .

- Pediatric Use : In children with severe fungal infections, this compound treatment resulted in high mycological cure rates without significant adverse effects .

Comparative Efficacy

A comparative analysis of this compound with other antifungals reveals its advantages:

| Antifungal | Spectrum of Activity | Administration Form | Efficacy in IFIs |

|---|---|---|---|

| This compound | Broad (yeasts, molds) | Oral Suspension/Table | High |

| Fluconazole | Limited (mostly yeasts) | Oral/IV | Moderate |

| Amphotericin B | Broad (yeasts, molds) | IV | High but toxic |

Mechanism of Action

Posaconazole exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme . This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

Bioavailability and Formulation

Posaconazole’s bioavailability varies significantly between formulations. The oral suspension achieves 8–47% bioavailability under fed conditions, while the tablet formulation reaches 54–98% bioavailability, independent of gastric pH or motility . A sulfobutyl ether-β-cyclodextrin inclusion complex has been shown to enhance this compound’s bioavailability by 2.5-fold compared to the pure drug .

Table 1: Pharmacokinetic Comparison of this compound with Other Triazoles

| Parameter | This compound (Suspension) | This compound (Tablet) | Voriconazole | Fluconazole | Itraconazole |

|---|---|---|---|---|---|

| Bioavailability (%) | 8–47 | 54–98 | >90 | >90 | 55–99 |

| Tmax (h) | 3–5 | 4–5 | 1–2 | 1–2 | 2–5 |

| Protein Binding (%) | 98–99 | 98–99 | 58 | 11–12 | 99 |

| Half-life (h) | 15–35 | 26–31 | 6–9 | 20–50 | 21–64 |

Physicochemical Similarities and Differences

This compound shares non-Lipinski-compliant properties with experimental compound PC1244, including high molecular weight (~700 Da), topological polar surface area (TPSA >100 Ų), and logP (~4.5). However, PC1244 has lower aqueous solubility than this compound, limiting its utility for topical formulations .

In Vitro and In Vivo Efficacy

Spectrum of Activity

This compound exhibits superior in vitro activity against Aspergillus spp. and Mucorales compared to fluconazole and itraconazole. It is equipotent to voriconazole against Candida spp., including fluconazole-resistant isolates . In contrast, fluconazole lacks activity against molds, and itraconazole shows variable efficacy against azole-resistant Aspergillus .

Table 2: In Vitro Susceptibility of Common Pathogens (MIC₉₀, µg/mL)

| Pathogen | This compound | Voriconazole | Fluconazole | Itraconazole |

|---|---|---|---|---|

| Candida albicans | 0.06 | 0.03 | 2 | 0.12 |

| Aspergillus fumigatus | 0.25 | 0.5 | >64 | 0.5 |

| Mucor circinelloides | 0.5 | >8 | >64 | >8 |

Clinical Efficacy in Prophylaxis and Treatment

A meta-analysis of 12 trials demonstrated that this compound reduced the incidence of IFIs by 61% compared to fluconazole (RR = 0.39, 95% CI: 0.28–0.54) and lowered IFI-related mortality by 45% .

Cost-Effectiveness

This compound prophylaxis is cost-effective compared to first-generation triazoles in high-risk hematologic patients. In China, the incremental cost-effectiveness ratio (ICER) for this compound tablets was $12,300 per quality-adjusted life year (QALY), below regional willingness-to-pay thresholds .

Q & A

Q. Basic: What validated analytical methods are available for quantifying posaconazole in biological matrices, and how are they optimized?

Methodological Answer:

Reverse-phase high-performance liquid chromatography (HPLC) is widely validated for this compound quantification. Key parameters include:

- Selectivity : Ensure separation from metabolites or co-administered drugs (e.g., flucloxacillin) via column optimization and mobile phase adjustments .

- Precision : Intraday and interday precision should meet ≤2% RSD (relative standard deviation), validated through repeated injections of spiked samples .

- Accuracy : Recovery rates (95–105%) are assessed using standard addition methods in plasma or tissue homogenates .

- Linearity : Calibration curves (e.g., 0.1–10 µg/mL) must demonstrate R² > 0.99 .

Refer to FDA/ICH guidelines for full validation protocols.

Q. Advanced: How can population pharmacokinetic (PopPK) modeling address variability in this compound exposure among pediatric patients?

Methodological Answer:

PopPK models integrate covariates like body weight (allometrically scaled), diarrhea, and proton-pump inhibitor use to explain interpatient variability. Steps include:

- Structural Model : Start with a one-compartment model with first-order absorption (for oral suspension) .

- Covariate Analysis : Use nonlinear mixed-effects modeling (e.g., NONMEM) to identify significant covariates (e.g., diarrhea reduces bioavailability by 30%) .

- Validation : Perform visual predictive checks (VPCs) and bootstrap analysis to ensure robustness .

- Dosing Optimization : Simulate exposure profiles to recommend weight-tiered dosing (e.g., 6 mg/kg/day in children <40 kg) .

Q. Basic: What clinical trial designs are optimal for evaluating this compound’s prophylactic efficacy against invasive fungal infections (IFIs)?

Methodological Answer:

- Randomized Controlled Trials (RCTs) : Compare this compound (300 mg/day) vs. fluconazole/itraconazole, with primary endpoints of IFI incidence over 100 days .

- Stratification : Balance cohorts by risk factors (e.g., neutropenia, graft-versus-host disease) .

- Outcome Metrics : Use odds ratios (OR) with 95% confidence intervals (CI); meta-analyses show this compound reduces IFI risk by 63% (OR = 0.37, 95% CI: 0.27–0.50) .

Q. Advanced: How should researchers resolve contradictions in this compound efficacy data across heterogeneous patient populations?

Methodological Answer:

- Subgroup Analysis : Stratify by immunocompromised status (e.g., hematologic malignancies vs. solid organ transplants) to identify effect modifiers .

- Meta-Regression : Test covariates like dosing regimen, formulation (suspension vs. tablet), and drug interactions (e.g., PPIs) .

- Sensitivity Analysis : Exclude outlier studies (e.g., small-sample trials) to assess robustness of pooled estimates .

Q. Advanced: What in vitro and in vivo models best predict this compound’s drug-drug interaction (DDI) potential?

Methodological Answer:

- In Vitro : Use human liver microsomes to assess CYP3A4 inhibition (IC50 values). This compound shows potent inhibition (IC50 = 0.2 µM), necessitating dose adjustments with tacrolimus or vinca alkaloids .

- In Vivo : Conduct crossover studies in healthy volunteers, measuring this compound AUC changes when co-administered with CYP3A inducers (e.g., rifampicin reduces exposure by 50%) .

- Mechanistic Modeling : Combine static (e.g., [I]/Ki) and dynamic (PBPK) models to predict DDIs .

Q. Basic: What factors influence this compound bioavailability, and how are they mitigated in study designs?

Methodological Answer:

- Formulation : Tablets yield 30% higher bioavailability than oral suspension; administer with high-fat meals to enhance absorption .

- Drug Interactions : Proton-pump inhibitors reduce gastric acidity, decreasing solubility. Restrict PPIs during trials or use delayed-release formulations .

- Patient Factors : Monitor diarrhea (reduces absorption by 25%) via daily stool logs in clinical protocols .

Q. Advanced: How to optimize reverse-phase HPLC methods for this compound quantification in complex matrices?

Methodological Answer:

- Column Selection : Use C18 columns (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 55:45 v/v) for peak symmetry .

- Detection : UV detection at 261 nm balances sensitivity (LOD = 0.05 µg/mL) and specificity .

- Sample Preparation : Protein precipitation with methanol (1:3 ratio) achieves >95% recovery in plasma .

- Validation : Follow ICH Q2(R1) guidelines for precision (≤2% RSD), accuracy (98–102%), and robustness (column temperature ±2°C) .

Q. Basic: What statistical methods are recommended for analyzing this compound’s prophylactic efficacy in meta-analyses?

Methodological Answer:

Properties

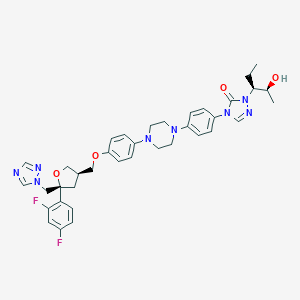

IUPAC Name |

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGOYPUPXAKGKH-XAKZXMRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049066 | |

| Record name | Posaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Posaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White solid | |

CAS No. |

171228-49-2 | |

| Record name | Posaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171228-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Posaconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171228492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Posaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Posaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POSACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TK1G07BHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POSACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-172 °C | |

| Record name | POSACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.